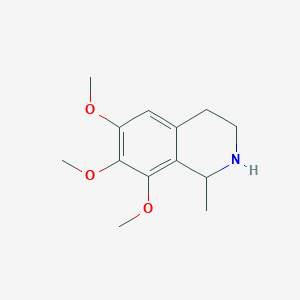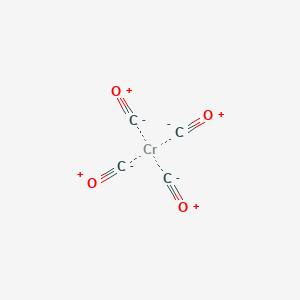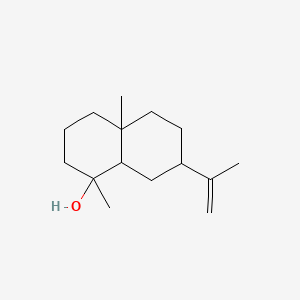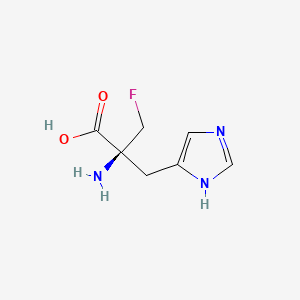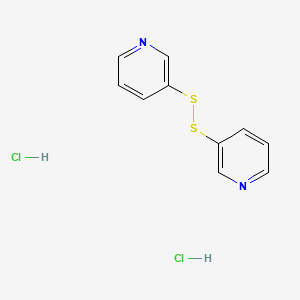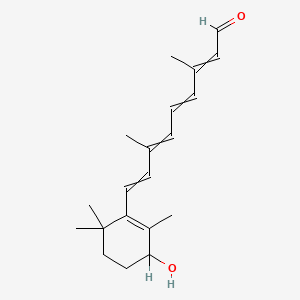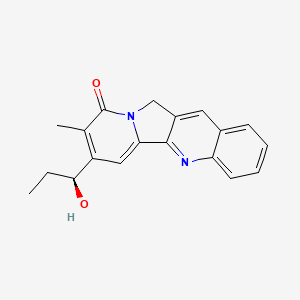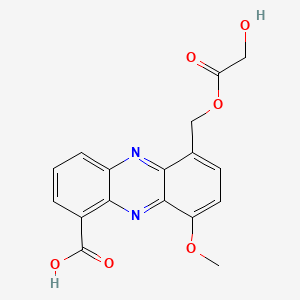
Griseolutein A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Griseolutein A is a natural product found in Streptomyces griseoluteus with data available.
Aplicaciones Científicas De Investigación
Overview
Griseofulvin, a polyketide metabolite primarily produced by ascomycetes, is traditionally known for its antifungal properties, particularly in treating dermatophyte infections. Since its introduction in 1959, research has unveiled its potential for multifunctional applications in scientific research.
Therapeutic Repurposing
Griseofulvin has gained interest for its ability to disrupt mitosis and cell division in human cancer cells, demonstrating potential as an anticancer agent. It also exhibits properties that may arrest hepatitis C virus replication. The enhancement of ACE2 function by griseofulvin contributes to vascular vasodilation and improved capillary blood flow, suggesting a broader therapeutic scope than initially understood. Furthermore, molecular docking analyses have indicated that griseofulvin and its derivatives might inhibit SARS-CoV-2 entry and viral replication by binding to key viral proteins, proposing its repurposing in novel therapeutic interventions for diseases beyond fungal infections (Aris et al., 2022).
Solubility and Bioavailability Enhancement
Griseofulvin's therapeutic applications are often limited by its poor water solubility. However, nanotechnology-based approaches, such as nanoparticle preparation, have been explored to enhance its solubility and bioavailability. Techniques like milling, high-pressure homogenization, and lipid-based formulations show promise for commercialization, indicating a potential increase in the drug's therapeutic efficacy and applicability in various medical contexts (Kumar, 2019).
Propiedades
Número CAS |
573-84-2 |
|---|---|
Nombre del producto |
Griseolutein A |
Fórmula molecular |
C17H14N2O6 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23) |
Clave InChI |
LRNVPBRAXOLPTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
SMILES canónico |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
Otros números CAS |
573-84-2 |
Sinónimos |
griseolutein A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



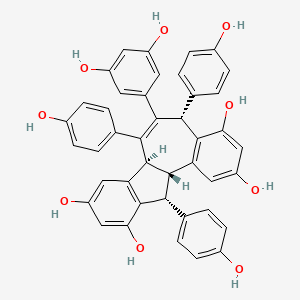
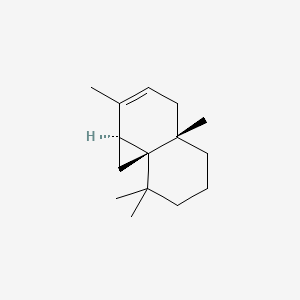
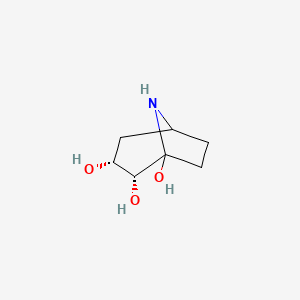
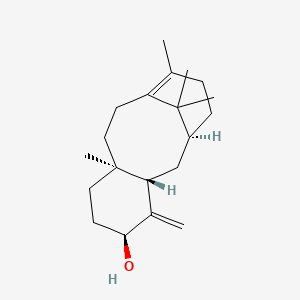
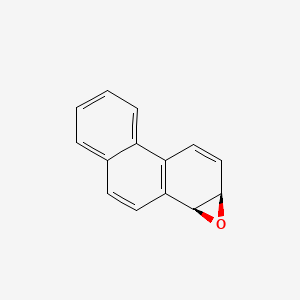
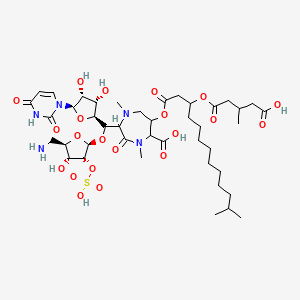
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
